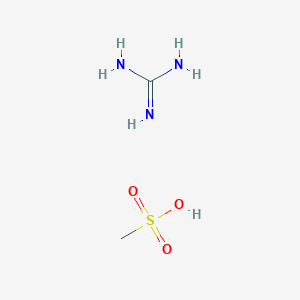

Guanidine, monomethanesulfonate

Description

Conceptual Framework of Guanidinium (B1211019) Salts in Chemical Science

Guanidinium salts are a class of organic compounds containing the guanidinium cation, [C(NH2)3]+. This cation is the conjugate acid of guanidine (B92328) and is highly stable due to the delocalization of its positive charge across the three nitrogen atoms through resonance. wikipedia.orgbritannica.com This resonance stabilization results in a planar and symmetric ion where all three nitrogen atoms are identically linked to the central carbon atom. britannica.com

The guanidinium cation's ability to form multiple hydrogen bonds through its six N-H protons is a defining characteristic. acs.orgdtic.mil This extensive hydrogen-bonding capability, coupled with its charge, allows for strong interactions with various anions and molecules, a property that is central to its diverse applications. nih.govnih.gov

The nature of the counter-anion significantly influences the properties and behavior of the guanidinium salt. For instance, guanidinium salts with weakly hydrated anions like chloride (GndCl) or thiocyanate (B1210189) (GndSCN) are effective protein denaturants, while those with strongly hydrated anions like sulfate (B86663) can act as protein stabilizers. acs.orgnih.gov This highlights the tunable nature of guanidinium salts based on the chosen anion.

Scope and Significance in Contemporary Research Disciplines

The unique properties of the guanidinium group have led to its investigation and application across a wide array of research fields.

Biochemistry and Molecular Biology: Guanidinium salts, particularly guanidinium chloride and guanidinium thiocyanate, are widely used as strong chaotropic agents to denature proteins and isolate RNA. wikipedia.orgwikipedia.orgelsevierpure.com At high concentrations, they can disrupt the secondary structure of proteins, causing them to unfold into random coils. wikipedia.orgwikipedia.org This is invaluable for studies on protein folding and for extracting nucleic acids from cells by inactivating nucleases. elsevierpure.comresearchgate.net

Materials Science: Guanidinium methanesulfonate (B1217627) has been identified as a promising phase-change material (PCM) for thermal energy storage. mdpi.com It exhibits a high latent heat of fusion and excellent cyclic stability, making it a state-of-the-art PCM based on protic organic salts. mdpi.com The self-assembly of guanidinium sulfonates into two-dimensional hydrogen-bonded sheets is also an area of active research for creating structured molecular materials. dtic.mil

Supramolecular Chemistry and Catalysis: The strong basicity of guanidine derivatives and the hydrogen-bonding capabilities of the guanidinium cation make them useful in organocatalysis and anion recognition. nih.govresearchgate.netineosopen.org They can act as superbases in organic synthesis and are used to create catalysts for various chemical reactions. ineosopen.orgresearchgate.net

Medicinal Chemistry: The guanidino group is a key functional group in numerous natural products and synthetic compounds with a broad spectrum of biological activities. researchgate.netnih.gov Derivatives of guanidine have been investigated for their potential as antimicrobial, antidiabetic, and antiviral agents. jocpr.commdpi.com The ability of the guanidinium group to interact with biological targets through hydrogen bonding and ionic interactions is a critical aspect of its medicinal applications. nih.govjocpr.com

Historical Perspectives on Guanidinium Compounds in Synthesis and Application

The history of guanidine and its derivatives dates back to 1861, when Adolph Strecker first isolated guanidine from guanine, which he obtained from guano. britannica.com The name "guanidine" originates from this source. britannica.com

Early research focused on understanding the fundamental properties of guanidine, recognizing it as a very strong organic base. britannica.com A significant milestone was the elucidation of the structure of the guanidinium ion through X-ray crystal analysis in 1935 by W. Theilacker, which revealed the symmetrical arrangement of the nitrogen atoms and the delocalized positive charge. britannica.com

The synthesis of guanidine has evolved over time. Early methods involved the thermal decomposition of ammonium (B1175870) thiocyanate. wikipedia.org A common laboratory preparation involves the reaction of dicyandiamide (B1669379) with ammonium salts. britannica.com The development of various synthetic routes has made guanidine and its derivatives readily accessible for research and industrial applications. researchgate.net

The application of guanidinium salts in biochemistry became prominent with the discovery of their protein denaturing properties. wikipedia.orgwikipedia.org This has been a cornerstone of protein chemistry for decades. In recent years, the scope of guanidinium compound research has expanded dramatically, with investigations into their roles in materials science, catalysis, and medicine, demonstrating the enduring and growing importance of this class of compounds. researchgate.netresearchgate.netnih.gov

Structure

2D Structure

Properties

IUPAC Name |

guanidine;methanesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3.CH4O3S/c2-1(3)4;1-5(2,3)4/h(H5,2,3,4);1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCFTQKFAADPMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C(=N)(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153756-24-2 | |

| Record name | Guanidine, methanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153756-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine, methanesulfonate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Guanidine, Monomethanesulfonate and Its Derivatives

Routes for Guanidinium (B1211019) Methanesulfonate (B1217627) Salt Formation

The most direct method for producing guanidinium methanesulfonate is through a straightforward acid-base reaction. This process involves the protonation of the basic guanidine (B92328) molecule by methanesulfonic acid to form the corresponding guanidinium salt. sciencemadness.org

Precursor Selection and Chemical Transformations

The primary precursors for the synthesis of guanidinium methanesulfonate are a guanidine source and methanesulfonic acid. mdpi.comnih.gov Guanidine itself is a strong, monobasic Brønsted base that readily reacts with acids. sciencemadness.org While free guanidine can be used, it is often more practical to use a stable salt of guanidine, such as guanidinium carbonate, as the starting material. mdpi.com

The core chemical transformation is an acid-base neutralization. When methanesulfonic acid is introduced to guanidinium carbonate, the stronger methanesulfonic acid protonates the guanidine cation and displaces the weaker carbonic acid, which can be removed, driving the reaction to completion. The resulting product is the guanidinium salt of methanesulfonic acid. mdpi.com

Table 1: Precursors for Guanidinium Methanesulfonate Synthesis

| Precursor Type | Specific Compound | Role in Reaction |

|---|---|---|

| Guanidine Source | Guanidinium Carbonate ((CH₅N₃)₂·H₂CO₃) | Provides the guanidinium cation. mdpi.com |

| Acid Source | Methanesulfonic Acid (CH₃SO₃H) | Acts as the proton donor to form the methanesulfonate anion. mdpi.com |

Reaction Conditions and Optimization Strategies

The synthesis of guanidinium methanesulfonate can be optimized to ensure high purity and yield. A typical procedure involves the slow addition of methanesulfonic acid to guanidinium carbonate at room temperature. mdpi.com To ensure the complete reaction of the guanidinium carbonate, a slight excess of methanesulfonic acid is often used. mdpi.com

Following the initial reaction, the mixture is typically heated and stirred to ensure homogeneity and completion of the reaction. The resulting crude product is then subjected to vacuum drying. For further purification, recrystallization is a key step. mdpi.com The crude guanidinium methanesulfonate can be dissolved in a solvent like anhydrous ethanol (B145695) at an elevated temperature (e.g., 50 °C), followed by cooling to a low temperature (e.g., 0 °C) to induce crystallization. The purified crystals are then filtered and dried. mdpi.com

For more complex guanidinium methanesulfonates, adjusting the pH with methanesulfonic acid to a range of 1-3.5 before or during crystallization can aid in the process. google.com The crystallization time can vary significantly, from 30 minutes to several days, depending on the specific conditions. google.com

Table 2: Optimized Reaction Parameters for Guanidinium Methanesulfonate Synthesis

| Parameter | Condition | Purpose |

|---|---|---|

| Stoichiometry | Slight excess of methanesulfonic acid | Ensures complete conversion of guanidinium carbonate. mdpi.com |

| Temperature | Initial reaction at room temperature, followed by heating | Controls reaction rate and ensures completion. mdpi.com |

| Purification | Recrystallization from anhydrous ethanol | Removes impurities and yields high-purity crystals. mdpi.com |

| Crystallization pH | 1-3.5 (for derivatives) | Can improve crystallization of complex salts. google.com |

| Crystallization Time | 0.5 hours to 2 days | Dependent on specific substrates and conditions. google.com |

Synthesis of Complex Guanidine-Containing Monomethanesulfonates

The synthesis of more complex guanidine derivatives as methanesulfonate salts requires more advanced strategies, including derivatization, multicomponent reactions, and the use of catalysts.

Derivatization from Guanidine Precursors

Complex guanidinium methanesulfonates can be synthesized by starting with pre-functionalized guanidines or by modifying the guanidine core. One approach involves the reaction of a substituted thiourea (B124793) with an amine in the presence of an acid to form a substituted guanidine. For example, cyclic isothioureas can react with amine salts of bis(trifluoromethanesulfonyl)imide under mildly acidic conditions to produce cyclic guanidines. nii.ac.jp While this example uses a different counter-anion, the resulting substituted guanidine could subsequently undergo salt exchange to yield the methanesulfonate salt.

Another method involves using a protecting group strategy. For instance, a nitrobenzyl-protected guanidine can be synthesized and then deprotected after the core structure is formed. nii.ac.jp These strategies allow for the introduction of various functional groups onto the guanidine scaffold, which are then isolated as their methanesulfonate salts.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step. Guanidine and its salts are effective reagents in MCRs for creating heterocyclic systems. tubitak.gov.tr For example, the Biginelli reaction, a well-known MCR, can utilize guanidine hydrochloride, an aldehyde, and a β-ketoester to produce dihydropyrimidines. tubitak.gov.trnih.gov These products, containing a guanidine moiety within a larger ring system, can be synthesized as their hydrochloride salts and potentially isolated as methanesulfonates through anion exchange. nih.gov

These one-pot cyclocondensation reactions are powerful for building molecular complexity, and the use of guanidine salts is often essential for the reaction to proceed successfully. tubitak.gov.trnih.gov

Catalyst-Mediated Synthetic Pathways

Catalysts can play a crucial role in the efficient synthesis of complex guanidines. For instance, trifluoromethanesulfonic acid and its metal salts, like zinc trifluoromethanesulfonate, have been shown to catalyze the reaction between aromatic amines and carbodiimides to produce substituted guanidines. google.com This reaction proceeds smoothly under relatively mild conditions and demonstrates high functional group tolerance. google.com

Palladium catalysts have also been employed in cascade reactions involving azides, isonitriles, and amines to furnish N-functionalized guanidines. organic-chemistry.org While these examples may not directly produce methanesulfonate salts, the resulting complex guanidine products could be converted to the desired salt form. The use of catalysts offers pathways to derivatives that might be inaccessible through direct salt formation or traditional condensation methods.

Purification and Isolation Techniques in Research Synthesis

The synthesis of guanidine, monomethanesulfonate, and its derivatives often yields crude products that require significant purification to meet the high-purity standards necessary for research and subsequent applications. The choice of purification method is critical and depends on the specific properties of the target compound, the nature of the impurities, and the scale of the synthesis. Key techniques employed in the laboratory include recrystallization, various forms of chromatography, and other specialized methods.

Recrystallization

Recrystallization is a primary and widely used technique for the purification of guanidinium salts. However, the success of this method is highly dependent on the solvent system chosen, as the solubility of these salts can be challenging.

Pure guanidinium methanesulfonate can be obtained through recrystallization from anhydrous ethanol. mdpi.com In a typical research setting, the crude product is dissolved in anhydrous ethanol, often with sonication at elevated temperatures (e.g., 50 °C) to ensure complete dissolution. The solution is then cooled to a low temperature (e.g., 0 °C) for an extended period (e.g., 12 hours) to induce crystallization. The resulting crystals are subsequently isolated by filtration and dried. mdpi.com The purity of the final product is often confirmed through analytical techniques such as elemental analysis, infrared spectroscopy (IR), thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC). mdpi.com

However, for some guanidinium salts, recrystallization from water or conventional organic solvents proves to be difficult. google.comgoogle.com Low solubility, even at higher temperatures, can lead to poor yields and crystals of insufficient purity. google.comgoogle.com To overcome these challenges, mixed-solvent systems have been developed. For instance, a mixture of water, ethyl acetate, and an alcoholic acid at an elevated temperature (e.g., 70 °C) has been used. After dissolving the crude product, the aqueous layer is separated, and the pH is adjusted with methanesulfonic acid before cooling to induce crystallization, yielding a product with high purity (>99.7% by HPLC). google.com

For specific derivatives, such as 4-guanidinozoic acid (4-methoxycarbonyl)-phenyl ester monomesylate, pyridine (B92270) has been employed as an effective solvent for purification. This approach is particularly useful as this derivative tends to form stable complexes with other common solvents like alcohols, acetone, or DMF. Using pyridine for recrystallization can yield a product with a purity exceeding 99% (HPLC) with no residual solvent. google.com

| Compound | Purification Method | Solvent/Mobile Phase | Key Parameters | Outcome/Purity | Reference |

| Guanidinium methanesulfonate | Recrystallization | Anhydrous Ethanol | Mass ratio ~1:15; Sonicate at 50°C; Cool at 0°C for 12h | High purity confirmed by DSC, TGA, IR, and elemental analysis | mdpi.com |

| Guanidinium salts (general) | Recrystallization | Water/Ethyl Acetate/Alcoholic Acid | Dissolve at 70°C; Adjust pH with methanesulfonic acid | Purity > 99.7% (HPLC) | google.com |

| 4-guanidinozoic acid (4-methoxycarbonyl)-phenyl ester monomesylate | Recrystallization | Pyridine | Reflux with activated carbon, then cool to crystallize | Purity > 99% (HPLC); No solvent residue | google.com |

| Guanidine | Cation-Exchange Chromatography | 3.75 mM Methanesulfonic Acid (MSA) | Agilent 1100 HPLC system; Dionex CS 14 column; UV detection at 195 nm | LOQ of 0.25 mg/L | documentsdelivered.com |

Chromatographic Methods

Chromatography offers a powerful alternative for the purification and analysis of guanidine compounds, especially in complex mixtures or when high levels of purity are required.

Cation-Exchange Chromatography has been successfully developed for the quantitative determination of guanidine in matrices containing high concentrations of salt and protein. documentsdelivered.com A high-performance liquid chromatography (HPLC) method utilizing a Dionex CS 14 cation-exchange column with a mobile phase of 3.75 mM methanesulfonic acid (MSA) has proven effective. documentsdelivered.com This technique is sensitive and can be used for clearance testing of guanidine in biopharmaceutical products. documentsdelivered.com

Gel Filtration Chromatography is another relevant technique, particularly in the context of biomolecule purification where guanidinium salts are used as denaturants. For example, proteins have been isolated using gel filtration in solutions containing 6M guanidinium chloride. nih.gov This highlights the compatibility of guanidinium salts with chromatographic resins under specific conditions.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is also commonly applied for the analysis and quantification of various guanidino compounds, often referred to as uremic toxins. researchgate.net

Other Purification and Isolation Techniques

Beyond recrystallization and chromatography, other methods are employed for the isolation and purification of guanidine and its derivatives.

Adsorption: For the removal of guanidine compounds from aqueous media, particularly in wastewater treatment, methods involving adsorption onto carbonaceous or clay adsorbents have been developed. google.com

Filtration: Nanofiltration is another technique used to separate guanidine compounds from aqueous solutions, relying on membranes with a specific molecular weight cut-off to retain the target molecules. google.com Following a continuous synthesis process, the resulting crystal suspension of a guanidine derivative can be subjected to conventional filtration or centrifugation to separate the product from the mother liquor. google.com

Post-Synthesis Workup: After the initial reaction, crude guanidine derivatives are often isolated through a series of workup procedures. These can include extraction to separate the product from the reaction mixture, followed by crystallization or column chromatography to achieve the desired purity. google.com In some cases, especially when dealing with insoluble products like protein inclusion bodies, the purification process involves solubilizing the material in a strong denaturant like 6 M guanidine hydrochloride (GuHCl), followed by purification steps such as affinity chromatography, and subsequent refolding of the protein. researchgate.netnih.gov

Chemical Reactivity and Mechanistic Investigations of Guanidine, Monomethanesulfonate

Role in Organic Reaction Pathways

The utility of guanidine (B92328) and its salts, such as guanidine monomethanesulfonate, spans various organic reaction pathways where it can function as a catalyst or a key reagent.

Conversely, the protonated form, the guanidinium (B1211019) cation (present in guanidine, monomethanesulfonate), plays a crucial role in electrophilic catalysis. researchgate.netnih.gov The guanidinium ion can activate electrophiles and stabilize anionic intermediates or transition states through hydrogen bonding. researchgate.nettubitak.gov.trrsc.org This interaction lowers the energy of the transition state, thereby accelerating the reaction. The bifunctional activation, where the catalyst interacts with both the nucleophile and the electrophile, is a key feature of guanidinium-based catalysis. researchgate.netnih.gov For instance, in Michael reactions, the guanidinium catalyst can activate the nitroalkene electrophile while simultaneously interacting with the nucleophile. nih.gov

A novel strategy involves the conversion of guanidines into guanidine cyclic diimides (GCDIs). Acid additives can then protonate the GCDI, making the central carbon susceptible to nucleophilic attack by various amines and alcohols, overcoming the traditional resistance of the guanidine carbon to substitution. organic-chemistry.org

Table 1: Catalytic Roles of the Guanidine Moiety

| Catalytic Mode | Active Species | Mechanism of Action | Typical Reactions |

|---|---|---|---|

| Nucleophilic Catalysis | Guanidine (free base) | Direct attack on an electrophilic center to form a reactive intermediate. | Acyl transfer, Aldol reactions, Morita–Baylis–Hillman reactions, Conjugate additions. rsc.orgcolab.ws |

| Electrophilic Catalysis | Guanidinium (conjugate acid) | Activation of electrophiles and stabilization of anionic transition states via hydrogen bonding. researchgate.netrsc.org | Michael additions, Henry reactions. nih.govresearchgate.net |

Guanidine and its salts are valuable reagents in condensation reactions for synthesizing complex molecules. nih.govgoogle.com A prominent example is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and a urea (B33335) or urea-like compound. nih.gov Using guanidine or its salts in this multicomponent reaction leads to the formation of dihydropyrimidines, which are important heterocyclic scaffolds. nih.govresearchgate.net

Guanidine salts, including the hydrochloride and carbonate forms, react with bis-electrophiles to produce a variety of fused heterocyclic systems. nih.gov For example, reactions with 1,1,3,3-tetramethoxypropane (B13500) under microwave conditions yield cyclocondensation products. nih.gov The reaction between guanidine compounds and aldehydes, particularly formaldehyde, can produce condensation products that may polymerize into resins. google.com These reactions highlight the role of the guanidine unit as a potent binucleophile, capable of reacting at multiple sites to build complex molecular architectures. tubitak.gov.trnih.gov

The guanidine moiety is a fundamental building block in the synthesis of a wide array of nitrogen-containing heterocycles. researchgate.netrsc.org Its ability to act as a 1,3-dipole equivalent makes it a key component in annulation reactions. The reaction of guanidine with various diketones (1,2-, 1,3-, and 1,4-diketones) is a common strategy for constructing core heterocyclic structures like pyrimidines and imidazoles. researchgate.net

Multicomponent reactions involving guanidine salts are particularly efficient for generating molecular diversity. tubitak.gov.trresearchgate.net For instance, the three-component condensation of an aromatic aldehyde, an acetophenone, and a guanidinium salt (like the chloride or carbonate) yields 2-amino-4,6-diarylpyrimidines. researchgate.net Similarly, guanidine can be used to synthesize triazines and other fused systems like triazoloquinazolines through Dimroth rearrangement pathways. researchgate.netresearchgate.net The use of this compound in these syntheses would provide the essential guanidine framework for the final heterocyclic product.

Table 2: Examples of Heterocycles Synthesized Using Guanidine Reagents

| Reactants | Heterocyclic Product | Reaction Type |

|---|---|---|

| Guanidine, β-dicarbonyl compound, Aldehyde | Dihydropyrimidine | Biginelli Reaction nih.gov |

| Guanidine salt, Aromatic aldehyde, Acetophenone | 2-Aminopyrimidine | Multicomponent Condensation tubitak.gov.trresearchgate.net |

| 1,1-disubstituted guanidines, 1-phenyl-1,2-propanedione | 4-hydroxy-4-methyl-4H-imidazoles | Condensation researchgate.net |

Mechanistic Elucidation of Reactions Involving this compound

Understanding the mechanisms of reactions involving guanidine and its derivatives is crucial for optimizing reaction conditions and designing new catalysts and synthetic routes.

Mechanistic studies often employ computational methods, such as Density Functional Theory (DFT), to analyze the transition states of guanidine-involved reactions. researchgate.net Transition state theory is used to calculate kinetic parameters from quantum chemistry calculations. jes.or.jp For the decomposition of guanidine, for example, the structures of reactants, products, and transition states can be optimized to understand the reaction pathway. jes.or.jp

In catalytic processes, the guanidinium cation is known to form well-defined hydrogen-bonded complexes with substrates. researchgate.net X-ray crystallography has provided evidence for dual hydrogen bonding between a guanidinium catalyst and a single substrate, which stabilizes the transition state. researchgate.net This bifunctional activation model, where the guanidinium ion interacts with both the nucleophile and the electrophile, is a recurring theme in explaining the efficiency and stereoselectivity of many guanidine-catalyzed reactions. researchgate.netnih.gov The ability of the guanidinium group to organize substrates within a transition state assembly is a key factor in its catalytic power. tubitak.gov.tr

The kinetics and thermodynamics of reactions involving guanidines have been investigated to understand their reactivity. Studies on the thermal guanidine metathesis (TGM) reaction, a reversible process involving the exchange of N-substituents, show that both steric hindrance and the electronic nature (alkyl vs. aryl) of the substituents significantly impact the reaction rate and the equilibrium position. wwu.edursc.org These reactions are under thermodynamic control, with less sterically congested guanidines being favored at equilibrium. wwu.edu Evidence suggests that the TGM reaction proceeds through a dissociative mechanism involving a carbodiimide (B86325) intermediate. wwu.edursc.org

The kinetics of the alkaline hydrolysis of guanidine have also been studied, revealing that the reaction rate plateaus at high alkali concentrations. rsc.org The proposed mechanism involves the attack of water on the free base form of guanidine, rather than on the guanidinium cation. rsc.org

Thermodynamic properties, such as the standard enthalpy of formation (ΔfH⦵298), have been calculated for guanidine and its derivatives using computational methods. researchgate.net These values are crucial for understanding the energy landscape of reactions and the stability of the compounds involved.

Table 3: Factors Influencing Guanidine Reactivity

| Factor | Influence on Kinetics | Influence on Thermodynamics | Example Reaction |

|---|---|---|---|

| Steric Congestion | Slower reaction rates for more sterically hindered guanidines. wwu.edu | Equilibrium favors less sterically hindered products. wwu.edursc.org | Thermal Guanidine Metathesis (TGM) |

| Substituent Nature | Alkyl-substituted guanidines react slower than aryl-substituted ones. wwu.edursc.org | Influences the stability of the guanidine structure. | Thermal Guanidine Metathesis (TGM) |

| pH/Basicity | Reaction mechanism can depend on whether the free base or the conjugate acid is the reactive species. rsc.org | The position of the acid-base equilibrium determines the concentration of the active species. | Alkaline Hydrolysis |

Guanidinium Methanesulfonate (B1217627) as a Phase Change Material

Phase change materials (PCMs) are substances that absorb and release large amounts of thermal energy during a change in their physical state, such as melting and freezing. This characteristic makes them ideal for thermal energy storage applications.

Guanidinium methanesulfonate has been identified as a highly promising PCM for thermal energy storage, particularly in the intermediate temperature range of 100-220 °C. nih.gov This temperature range is relevant for applications such as solar thermal energy storage and industrial waste heat recovery. nih.govresearchgate.net

The key attributes of guanidinium methanesulfonate that make it an excellent PCM candidate include:

High Latent Heat of Fusion: It possesses a high latent heat of fusion (ΔHf), with reported values around 190 J/g. nih.govresearchgate.net This allows for the storage of a significant amount of energy per unit mass.

Optimal Melting Temperature: Its melting point of approximately 208 °C is well-suited for various thermal energy applications. nih.govresearchgate.net

Excellent Thermal and Cyclic Stability: Studies have shown that guanidinium methanesulfonate is stable over numerous heating and cooling cycles, a critical requirement for long-term performance as a PCM. nih.govmdpi.com It has demonstrated excellent stability for over 400 cycles. nih.gov

High Volumetric Energy Storage: The total volumetric energy storage has been measured to be 622 MJ/m³, which is equivalent to 173 kWh/m³. nih.govmdpi.com

Low Volatility and Non-Flammability: These safety features are crucial for practical applications. mdpi.comnih.gov

The synthesis of pure guanidinium methanesulfonate typically involves the reaction of guanidinium carbonate with a slight excess of methanesulfonic acid, followed by purification steps like recrystallization. mdpi.com

Table 1: Thermal Properties of Guanidinium Methanesulfonate as a PCM

| Property | Value | Reference |

| Melting Temperature (Tm) | 207.6 - 208 °C | nih.govmdpi.com |

| Latent Heat of Fusion (ΔHf) | 183.0 - 190 J/g | nih.govmdpi.com |

| Enthalpy of Vaporization (ΔvapH) | 157.10 ± 20.10 kJ/mol | nih.gov |

| Volumetric Energy Storage | 622 MJ/m³ (173 kWh/m³) | nih.govmdpi.com |

| Thermal Decomposition Temperature | Events at 351 °C, 447 °C, and 649 °C | mdpi.comnih.gov |

The solid-state structure of guanidinium methanesulfonate is characterized by a unique lamellar crystalline architecture. mdpi.comnih.gov This structure arises from the self-assembly of guanidinium cations and methanesulfonate anions into two-dimensional sheets. dtic.mil These sheets are held together by a network of hydrogen bonds between the protons of the guanidinium ion and the lone electron pairs of the sulfonate oxygen atoms. dtic.mil This ordered, layered structure is a key factor contributing to the material's favorable thermal properties. The strong hydrogen bonding within these "GS sheets" (Guanidinium-Sulfonate sheets) is linked to the high latent heat of fusion observed in this compound. mdpi.com

Integration in Advanced Materials Development

Beyond its use as a PCM, guanidinium methanesulfonate and its constituent ions are being explored for their roles in the development of other advanced materials.

While direct applications of this compound in bulk polymer synthesis are not extensively documented in the provided search results, the guanidinium group itself is of significant interest in polymer chemistry. The strong basicity and hydrogen-bonding capabilities of the guanidinium moiety are utilized in various polymeric systems. For instance, polymers containing guanidinium groups can be designed for applications such as anion exchange membranes and in the development of novel catalysts. The methanesulfonate anion is also recognized for its use in creating electrolytes for electrochemical applications due to the high solubility of its metal salts. rsc.orgrsc.org

The guanidinium cation is a powerful building block in supramolecular chemistry due to its ability to form multiple hydrogen bonds. dtic.mil It can act as a recognition site for anionic species, leading to the formation of well-ordered supramolecular assemblies. For example, guanidinium-based compounds have been used to create synthetic vectors for gene delivery, where they form highly ordered multilamellar structures with DNA. nih.gov These structures consist of DNA intercalated between lipid bilayers containing guanidinium headgroups. nih.gov This demonstrates the crucial role of the guanidinium group in directing the self-assembly of complex molecular architectures.

Environmental and Green Chemistry Applications

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov this compound aligns with these principles in several ways.

Methanesulfonic acid (MSA), a component of this salt, is considered an environmentally benign acid. rsc.orgrsc.org It is biodegradable and has low toxicity. rsc.orgrsc.org Its use as a substitute for more hazardous acids like hydrofluoric acid in applications such as electroplating is a significant step towards greener industrial processes. rsc.org The high solubility of metal methanesulfonates and the good conductivity of MSA solutions make it a preferred electrolyte in various electrochemical applications. rsc.orgrsc.org

Furthermore, the use of guanidinium methanesulfonate as a PCM for thermal energy storage contributes to green chemistry by enabling the efficient use of renewable energy sources and the recovery of waste heat, thereby reducing reliance on fossil fuels. nih.gov The inherent properties of this compound, such as its low volatility and non-flammability, also contribute to safer chemical processes. mdpi.com

Applications in Materials Science Research

Adsorbent Development for Contaminant Removal

Research into the application of Guanidine (B92328), monomethanesulfonate as a primary material for the development of adsorbents for contaminant removal is an area with limited available data. While guanidinium (B1211019) compounds, in a broader sense, have been investigated in materials science for various applications, specific studies focusing on Guanidine, monomethanesulfonate for the adsorption of environmental contaminants are not prevalent in the reviewed literature.

The guanidinium group, due to its cationic nature and ability to form hydrogen bonds, is a functional moiety that has been explored in the design of various materials. In the context of contaminant removal, materials incorporating guanidinium have been considered for their potential to interact with anionic pollutants. However, detailed research findings and performance data specifically on this compound as an adsorbent are not sufficiently documented to provide a comprehensive overview of its efficacy in this application.

General principles of adsorbent development often involve maximizing the surface area and tailoring the surface chemistry of a material to have a high affinity for specific contaminants. mdpi.commdpi.com Adsorption processes are a widely studied method for the removal of pollutants, including heavy metals and organic compounds, from aqueous solutions. mdpi.commdpi.com The effectiveness of an adsorbent is typically evaluated based on its adsorption capacity, kinetics, and the influence of environmental factors such as pH and temperature. mdpi.com

While activated carbons and various polymeric resins are commonly employed for the removal of guanidinium salts from aqueous media, the use of this compound itself as the adsorbent material is not a well-documented area of research. google.com Future investigations would be necessary to determine the potential and feasibility of using this compound in the development of new adsorbent materials for environmental remediation.

Biochemical and Biophysical Research Applications Non Clinical

Studies on Protein Conformational Dynamics

The stability and conformational flexibility of proteins are central to their biological function. Guanidinium (B1211019) salts are widely utilized as chemical denaturants to study the forces that govern protein folding and stability.

Investigation of Guanidinium-Induced Protein Unfolding

Guanidinium-induced denaturation is a cornerstone technique in the study of protein folding. The guanidinium cation (Gdm⁺) is a potent chaotropic agent that disrupts the non-covalent interactions responsible for maintaining a protein's three-dimensional structure. wikipedia.org In aqueous solutions, guanidinium salts like guanidinium chloride (GdmCl) can cause proteins to lose their secondary and tertiary structures, transitioning to a randomly coiled state. wikipedia.org

Research has shown that the denaturation process is not merely a simple dissolution of the protein structure. Studies on enzymes like RNase H have provided kinetic evidence for a two-stage mechanism of protein denaturation by GdmCl. pnas.orgnih.gov The initial step involves the binding of guanidinium ions to the protein surface, leading to the formation of an expanded, partially structured intermediate known as a "dry molten globule." pnas.orgnih.gov This is followed by the solvation of the protein's core and a global disruption of its structure. pnas.org

Interestingly, at low concentrations, GdmCl has been observed to refold acid-unfolded proteins like apomyoglobin and cytochrome c, stabilizing a "molten globule" state—a compact, denatured state with significant secondary structure but a disordered tertiary structure. nih.gov A further increase in GdmCl concentration then leads to the cooperative unfolding of this intermediate state. nih.gov

Table 1: Effects of Guanidinium Chloride on Protein Conformation

| Protein Studied | Observation | Reference(s) |

| RNase H | Unfolding occurs via a two-step mechanism involving a "dry molten globule" intermediate. | pnas.org, nih.gov |

| Lysozyme | Activity decreases sharply with GdmCl due to strong interaction with active site residues. At high concentrations, GdmCl completely denatures the protein. | acs.org |

| Apomyoglobin | Low concentrations of GdmCl refold the acid-unfolded protein into a molten globule state. | nih.gov |

| Cytochrome c | Similar to apomyoglobin, low concentrations of GdmCl induce a molten globule state. | nih.gov |

| CooA | Unfolding of different domains occurs at different GdmCl concentrations, indicating modular stability. | nih.gov |

This table provides a summary of research findings on the effects of guanidinium chloride on the conformation of various proteins.

Analysis of Protein-Ligand Interactions in Research Models

The guanidinium group is a key feature of the amino acid arginine and plays a crucial role in many protein-ligand interactions through its ability to form strong hydrogen bonds and electrostatic interactions. nih.gov In non-clinical research, guanidinium salts are used to probe and modulate these interactions.

Molecular dynamics simulations and chromatographic studies have shown that guanidine (B92328) interacts primarily with negatively charged regions on protein surfaces. researchgate.netnih.gov This interaction can be a combination of competitive binding, charge neutralization, and, for some proteins, an increase in hydrophobic interactions. researchgate.net For example, proteins that show increased retention in multimodal chromatography in the presence of guanidine often have hydrophobic regions adjacent to negatively charged patches on their surfaces. researchgate.net

The study of inhibitor-protease complexes provides another avenue for understanding protein-ligand interactions. The dissociation of these complexes can be induced by guanidine hydrochloride at concentrations where the individual proteins retain their native conformations. nih.gov This approach allows researchers to quantify the free energy changes associated with these interactions and understand the denaturing effect of guanidinium hydrochloride as a result of its favorable interactions with the polar parts of proteins. nih.gov

Probing Biological Processes at the Molecular Level

Beyond its use in studying protein stability, the guanidinium moiety is instrumental in investigating various molecular processes non-clinically.

Role in Enzymatic Transformations (non-clinical)

The guanidinium group is involved in many enzymatic transformations. It can orient specific substrates based on their electronic characteristics and can participate in the formation of a transition state assembly, thereby reducing the activation energy or stabilizing anionic intermediates.

Studies on the effect of guanidinium chloride on the enzymatic activity of α-chymotrypsin have shown that it can decrease the reaction rate. nih.gov The extent of this decrease depends on the chemical nature of the substrate, suggesting that the interaction of guanidinium with the enzyme's active site plays a significant role. nih.gov For instance, the rate change was more significant for a substrate with a polar and cationic reactive site residue compared to substrates with non-polar residues. nih.gov

Exploration as Molecular Probes and Sensors

Due to its strong interaction with specific protein residues and its influence on protein conformation, the guanidinium group and its derivatives have been explored as molecular probes. For example, in an engineered T4 lysozyme, the binding of guanidinium ions and their derivatives, like methyl- and ethylguanidinium, can trigger large-scale conformational changes. nih.gov This ligand-dependent structural transition can be monitored, offering a basis for the development of novel molecular switches. nih.gov

Furthermore, the differences in protein unfolding pathways induced by guanidinium hydrochloride versus other denaturants like urea (B33335) can be exploited using fluorescent dyes such as 1-anilinonaphthalene-8-sulfonic acid (ANS). plos.org The binding of ANS to protein aggregates, which can be induced by low concentrations of GdmCl, provides a fluorescent signal to probe these intermediate states. plos.org

Guanidino Compounds as Radical Generators

In certain contexts, guanidino compounds have been implicated as radical generators. nih.gov While the direct role of guanidine monomethanesulfonate in this capacity is not extensively documented, related research provides insights. For instance, a method for the radical synthesis of guanidine derivatives involves the addition of nitrogen-centered radicals to cyanamide (B42294) compounds. researchgate.net This highlights the chemical reactivity of the guanidine framework in radical-mediated transformations.

Advanced Spectroscopic and Structural Characterization Methodologies

X-ray Diffraction Studies for Solid-State Structures

Single Crystal X-ray Crystallography

Single-crystal X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. Studies on guanidinium (B1211019) methanesulfonate (B1217627) have revealed a distinct and well-ordered crystal structure.

Research has shown that guanidinium methanesulfonate crystallizes in the monoclinic space group C2/m. dtic.mil The structure is characterized by a noteworthy two-dimensional hydrogen-bonding network. dtic.mil In this arrangement, the six protons of the guanidinium cation form hydrogen bonds with the six lone electron pairs of the sulfonate oxygen atoms, creating robust, two-dimensional sheets. dtic.mildtic.mil This layered, or lamellar, crystalline architecture is a defining feature of guanidinium organomonosulfonates. mdpi.com

A detailed look at the crystallographic data for guanidinium methanesulfonate provides further insight into its structure.

Interactive Table 1: Crystallographic Data for Guanidinium Methanesulfonate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/m |

This data is based on single-crystal X-ray diffraction studies. dtic.mil

Powder X-ray Diffraction for Polymorphism

Powder X-ray diffraction (PXRD) is an essential analytical tool for identifying crystalline phases and investigating polymorphism—the ability of a solid material to exist in multiple crystalline forms. researchgate.netmdpi.com Each polymorphic form possesses a unique PXRD pattern, which serves as a "fingerprint" for that specific crystal structure. americanpharmaceuticalreview.com

For guanidinium methanesulfonate, PXRD is used to confirm the crystalline nature and phase purity of synthesized batches. ias.ac.in The sharpness and position of the diffraction peaks in a PXRD pattern can indicate the degree of crystallinity. ias.ac.in While specific studies focusing on inducing and characterizing different polymorphs of guanidinium methanesulfonate are not extensively detailed in the provided context, the use of PXRD is a standard and crucial method for such investigations in pharmaceutical and materials science. americanpharmaceuticalreview.comrigaku.com Any potential phase transformations due to factors like temperature, humidity, or pressure would be readily identifiable through changes in the PXRD pattern. rigaku.com

The technique is also vital for quantitative phase analysis, which allows for the determination of the relative amounts of different polymorphs in a mixture. americanpharmaceuticalreview.com This is critical in ensuring the consistency and performance of the material.

Mass Spectrometry for Mechanistic and Purity Analysis

Mass spectrometry (MS) is a versatile analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the purity of a compound and elucidating decomposition mechanisms.

In the context of guanidinium methanesulfonate, mass spectrometry can be used to verify the elemental composition and purity of the synthesized salt. mdpi.com By ionizing the compound, typically using techniques like electrospray ionization (ESI), the constituent ions—guanidinium (C(NH₂)₃⁺) and methanesulfonate (CH₃SO₃⁻)—can be detected at their respective mass-to-charge ratios. nih.govaau.dk

Furthermore, when coupled with thermal analysis techniques (as in TG-MS), mass spectrometry can identify the gaseous products evolved during thermal decomposition. osti.govresearchgate.net This provides crucial information for understanding the decomposition pathways. For instance, the decomposition of the guanidinium cation can lead to the formation of products like ammonia (B1221849) and melamine, which can be identified by their characteristic mass spectral signals. osti.gov The analysis of fragmentation patterns helps in piecing together the reaction mechanisms that occur at elevated temperatures. nih.gov

Thermal Analysis Techniques (DSC, TGA) for Material Characterization

Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are fundamental for characterizing the material properties of guanidinium methanesulfonate, particularly its thermal stability and phase change behavior. nih.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov DSC analysis of guanidinium methanesulfonate shows a sharp, symmetrical endothermic peak, which corresponds to its melting point. mdpi.com This distinct melting event indicates a high degree of purity and crystallinity. mdpi.comias.ac.in The enthalpy of fusion (ΔfusH), which is the energy required for melting, can also be determined from the DSC curve and is a key parameter for applications such as thermal energy storage. mdpi.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. nih.gov TGA is used to assess the thermal stability of guanidinium methanesulfonate. mdpi.com The TGA trace reveals the onset temperature of decomposition, which for this compound is relatively high, indicating good thermal stability over a wide temperature range. mdpi.com The analysis also shows distinct thermal events at higher temperatures, which are associated with vaporization or decomposition. mdpi.com By analyzing the mass loss at different temperature stages, the decomposition process can be characterized. nih.gov

Interactive Table 2: Thermal Properties of Guanidinium Methanesulfonate

| Property | Value | Technique |

|---|---|---|

| Melting Point (Tm) | 207.6 °C | DSC |

| Latent Heat of Fusion (ΔfusH) | 183.0 J g⁻¹ | DSC |

| Onset Temperature of Weight Loss | 332 °C | TGA |

| Thermal Decomposition Events | 351 °C, 447 °C, 649 °C | TGA |

This data is derived from DSC and TGA measurements. mdpi.com

The combination of these advanced spectroscopic and thermal analysis techniques provides a comprehensive understanding of the structural and physical properties of guanidine (B92328), monomethanesulfonate, which is essential for its potential applications in various fields of materials science.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, including ab initio and density functional theory (DFT) methods, have been employed to investigate the geometries, energies, and electronic spectra of the guanidinium (B1211019) cation. researchgate.net These approaches are crucial for understanding the fundamental properties that govern the behavior of guanidine (B92328), monomethanesulfonate. The time-independent Schrödinger equation forms the basis of these calculations, which aim to find approximate solutions that balance accuracy with computational feasibility for molecular systems. nih.gov

Theoretical explorations have been conducted to determine the most stable three-dimensional structure of the guanidinium cation. Computations at the MP2/6-31+G* level of theory have reexamined its structure, confirming that it possesses a nonplanar propeller-like conformation. researchgate.net Further studies on guanidine analogues have utilized ab initio Hartree-Fock descriptors based on optimized geometries to establish correlations between structure and activity. nih.gov This process of energy minimization is fundamental to identifying the equilibrium geometry of the molecule, which is a prerequisite for further computational analysis. irb.hr

Table 1: Summary of Quantum Chemical Methods for Guanidinium Structure

| Method/Theory | System Studied | Key Findings | Reference |

| MP2/6-31+G* | Guanidinium Cation | Confirmed a nonplanar propeller structure. | researchgate.net |

| Ab initio Hartree-Fock | Guanidine Analogues | Optimized geometries used for QSAR studies. | nih.gov |

| DFT/Ab initio | Guanidine/Guanidinium | Investigated stable geometries and energies. | researchgate.net |

Time-dependent density functional theory (TD-DFT) is a prominent method for modeling spectroscopic properties. irb.hr Studies on guanidine and its protonated form, the guanidinium cation, have used methods like RASPT2 and DFT/MRCI to calculate vertical excitation energies and predict electronic absorption spectra. researchgate.net These calculations show that protonation significantly alters the excitation spectrum of guanidine. researchgate.net For instance, the lowest energy absorption band for guanidine is around 180 nm, while the guanidinium cation's π-π* transition band is located at about 160 nm. researchgate.net Theoretical calculations can also predict how these properties shift upon interaction with other molecules or changes in the environment. irb.hr

Table 2: Predicted Spectroscopic Properties of Guanidinium Systems

| Method | System | Predicted Property | Value/Observation | Reference |

| RASPT2(5+9) | Guanidine | Lowest energy absorption | ~6.9 eV (~180 nm) | researchgate.net |

| TD-DFT | Guanidinium Cation | π-π* transition band | ~160 nm | researchgate.net |

| TD-DFT (PBE0/CAM-B3LYP) | Guanidine-SBFs | Absorption & Emission Maxima | Protonation induces a hypsochromic (blue) shift. | irb.hr |

Structure-Activity Relationship (SAR) Studies (Theoretical)

Theoretical structure-activity relationship (SAR) studies aim to correlate specific structural or electronic features of a molecule with its biological or chemical activity. For guanidinium-containing compounds, theoretical approaches have been used to understand how modifications to the guanidine group affect its function.

One study performed a quantitative SAR (QSAR) analysis on analogues of agmatine, a guanidine derivative, to understand their inhibitory effects on the enzyme agmatinase. nih.gov Using ab initio Hartree-Fock descriptors from optimized geometries, a linear correlation was established. The best-fit equation for the remaining activity of agmatinase was found to be a function of several calculated molecular descriptors:

Percent Activity = 0.3225 * D + 72.76 * D1916 + 64.97 * D1920 - 192.58 * H21 - 253.09 (with a correlation coefficient r = 0.89) nih.gov

In this equation:

D is the calculated dipole moment.

D1916 and D1920 represent specific interatomic distances between nitrogen atoms within the guanidine group.

H21 is the calculated partial charge on a specific hydrogen atom of the guanidine group. nih.gov

This equation demonstrates that the activity is distinct and quantifiable based on the electronic and geometric properties of the guanidine moiety. nih.gov

More fundamental theoretical studies support this link between structure and activity. The planar structure and charge distribution of the guanidinium cation allow it to form strong hydrogen bonds and engage in favorable cation-π interactions with aromatic groups. researchgate.netnih.gov These specific interactions, rooted in the molecule's inherent structure, are responsible for its role as a protein denaturant and its ability to bind to anionic substrates. researchgate.netnih.gov

Table 4: Theoretical Descriptors in Guanidinium SAR

| Descriptor Type | Specific Descriptor | Correlation with Activity | Reference |

| Electronic | Dipole Moment (D) | Positively correlated with agmatinase inhibition. | nih.gov |

| Electronic | Partial Charge on H21 atom | Negatively correlated with agmatinase inhibition. | nih.gov |

| Geometric | N19-N16 Distance (D1916) | Positively correlated with agmatinase inhibition. | nih.gov |

| Geometric | N19-N20 Distance (D1920) | Positively correlated with agmatinase inhibition. | nih.gov |

| Structural Feature | Planar Cation Structure | Enables strong cation-π interactions with aromatic residues. | nih.gov |

Mechanistic Pathways Modeling

Computational chemistry is a critical tool for understanding reaction mechanisms, predicting the stability of intermediates and transition states, and elucidating the intricate steps involved in chemical transformations. Such studies often employ methods like Density Functional Theory (DFT) and ab initio calculations to model molecular structures, energies, and reaction coordinates.

For the broader class of guanidinium salts and guanidine derivatives, computational studies have provided significant insights. For instance, theoretical investigations have been conducted on the thermal guanidine metathesis reaction, revealing a dissociative mechanism that proceeds through a carbodiimide (B86325) intermediate. These studies highlight the influence of steric and electronic effects on reaction kinetics and equilibria.

Furthermore, computational models have been instrumental in understanding the role of guanidine-based organocatalysts. Research in this area has detailed the mechanisms of reactions such as the enantioselective isomerization of alkynoates, where guanidine catalysts facilitate hydrogen transfer steps. These studies often map out the entire catalytic cycle, identifying the rate-determining steps and the origins of stereoselectivity.

In the context of materials science, computational methods have been used to explore the interactions between guanidinium ions and other molecules or surfaces. For example, the bonding interactions in layered compounds of molybdenum disulfide with guanidine derivatives have been investigated, providing a molecular-level understanding of the forces stabilizing these structures.

While these examples demonstrate the power of computational modeling to unravel mechanistic details in guanidine-related systems, there is a clear gap in the literature concerning the specific compound guanidine, monomethanesulfonate. Future computational research could address this by modeling its behavior in solution, its potential decomposition pathways, or its role in specific chemical reactions. Such studies would be invaluable for a more complete understanding of its chemical properties and reactivity.

Analytical Methodologies for Research Sample Analysis

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For an ionic compound like Guanidine (B92328), monomethanesulfonate, which consists of a guanidinium (B1211019) cation and a methanesulfonate (B1217627) anion, both High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are indispensable for comprehensive analysis.

HPLC is a powerful tool for the quantitative determination of guanidine and its derivatives, which is essential for assessing the purity and yield of Guanidine, monomethanesulfonate. Various HPLC methods have been developed that leverage different separation mechanisms.

Cation-exchange chromatography is a particularly effective method for the analysis of the guanidinium cation. nih.gov A simple and sensitive HPLC method for the quantitative determination of guanidine in various matrices has been developed using a cation-exchange column. nih.gov This approach is suitable for clearance testing in biopharmaceutical products. nih.gov Mixed-mode chromatography, which combines ion-exchange and reversed-phase mechanisms, is also applicable for the analysis of guanidine-based compounds. sielc.com The retention on mixed-mode columns like Primesep 100 depends on the cation-exchange mechanism for the polar guanidinium ion. sielc.com

For UV detection, guanidine can be monitored at low wavelengths, such as 195 nm or 200 nm. nih.govsielc.com A straightforward HPLC-UV method was developed for guanidine analysis without the need for pre-column derivatization. mtc-usa.com However, derivatization with agents like methylglyoxal (B44143) can be used, with subsequent UV detection at higher wavelengths like 275 nm. researchgate.net

Table 1: HPLC Methods for Guanidine Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Technique | Cation-Exchange HPLC | Mixed-Mode Chromatography | Aqueous Normal Phase |

| Column | Dionex CS 14 (4 mm x 250 mm) nih.gov | Primesep 100 sielc.com | Cogent Diamond Hydride™, 4µm, 100Å mtc-usa.com |

| Mobile Phase | 3.75 mM Methanesulfonic acid nih.gov | Acetonitrile, Water, Formic Acid sielc.com | 50% DI Water / 50% Acetonitrile / 0.1% Formic Acid mtc-usa.com |

| Flow Rate | 1.0 mL/min nih.gov | Not Specified | 1.0 mL/min mtc-usa.com |

| Detection | UV @ 195 nm nih.gov | UV @ 200 nm or ELSD sielc.com | UV @ 195 nm mtc-usa.com |

| Injection Vol. | 50 µL nih.gov | Not Specified | 1 µL mtc-usa.com |

| Key Finding | LOQ of 0.25 mg/L for guanidine HCl. nih.gov | ELSD is a more sensitive detection technique for low concentrations. sielc.com | Simple method without pre-column derivatization. mtc-usa.com |

Ion Chromatography (IC) is the preferred method for analyzing the individual ionic components of this compound: the guanidinium cation and the methanesulfonate anion.

For the analysis of the methanesulfonate anion, IC with suppressed conductivity detection is a standard and robust technique. thermofisher.com This method is used to determine methanesulfonic acid (MSA) as an impurity in drug substances like busulfan, demonstrating its applicability for quantifying the methanesulfonate component. thermofisher.com The separation is typically achieved using an anion exchange column, such as the Dionex IonPac AS11-HC. thermofisher.com The mobile phase pH is an important consideration in IC, as it can affect the dissociation state and, therefore, the detection of the analyte. shimadzu.com For methanesulfonate, which is a strong acid anion, this effect is less pronounced than for weak acids. shimadzu.com

For the analysis of the guanidinium cation, cation-exchange chromatography with suppressed conductivity detection offers a significant improvement over other methods because it does not require prior derivatization. thermofisher.com A method using a Dionex IonPac CS20 cation-exchange column allows for the separation of guanidine from other cations, with a total run time of approximately 8 minutes. thermofisher.com This IC method has been validated for its accuracy, precision, and linearity, with a limit of detection (LOD) as low as 0.0045 mg/L. thermofisher.com

Table 2: Ion Chromatography Methods for Guanidine and Methanesulfonate Analysis

| Parameter | Cation (Guanidinium) Analysis | Anion (Methanesulfonate) Analysis |

| Technique | Cation-Exchange IC thermofisher.com | Anion-Exchange IC thermofisher.com |

| Column | Dionex IonPac CS20 (2 x 250 mm) thermofisher.com | Dionex IonPac AS11-HC thermofisher.com |

| Eluent | Methanesulfonic Acid (MSA) thermofisher.com | Potassium Hydroxide (KOH) |

| Detection | Suppressed Conductivity thermofisher.com | Suppressed Conductivity thermofisher.com |

| Key Feature | No derivatization required. thermofisher.com | Used for stability and impurity testing. thermofisher.com |

| LOD/LOQ | LOD: 0.0045 mg/L; LOQ: 0.0125 mg/L thermofisher.com | Not Specified |

| Application | Assay in pharmaceutical formulations. thermofisher.com | Determination of MSA in drug substances. thermofisher.com |

Spectrophotometric Assays for Quantitative Research Purposes

Spectrophotometric assays provide a simple and cost-effective means for the quantitative analysis of guanidine derivatives in research samples. These methods are typically based on a color-forming reaction.

A method for the quantitative determination of guanidine derivatives involves their interaction with a 1% alkaline solution of sodium nitroprusside and a 3% solution of hydrogen peroxide. google.com This reaction produces a brightly colored product, and the absorbance is measured using a photoelectrocolorimeter at a wavelength of 490 nm. google.com The resulting colored solutions are stable for up to two hours, allowing for reliable measurements. google.com This method is noted for its simplicity, reproducibility, and lack of need for expensive equipment or scarce reagents. google.com

UV-Vis spectrophotometry is also the principle behind the UV detectors used in HPLC systems, as described in section 8.1.1. The guanidinium ion itself has a slight UV absorbance at low wavelengths (around 195-200 nm), which can be used for direct quantification without derivatization. nih.govsielc.com

Table 3: Spectrophotometric Assay for Guanidine Derivatives

| Parameter | Details |

| Method | Colorimetric Assay google.com |

| Reagents | 1% Alkaline Sodium Nitroprusside, 3% Hydrogen Peroxide, 0.1 M Potassium Hydroxide google.com |

| Detection Wavelength | 490 nm google.com |

| Principle | Formation of a colored reaction product with guanidine derivatives. google.com |

| Advantages | Simple, reproducible, does not require expensive equipment. google.com |

Advanced Detection Methods (e.g., ELSD) for Research

For research applications requiring higher sensitivity or the analysis of compounds with poor UV absorbance, advanced detection methods like Evaporative Light Scattering Detection (ELSD) are employed.

ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it superior to UV detection for non-chromophoric compounds. For guanidine, which is only slightly UV active, ELSD is considered a better detection technique, especially for observing low concentrations. sielc.com The principle of ELSD involves three steps: nebulization of the column eluent into an aerosol, evaporation of the mobile phase in a heated drift tube, and detection of the remaining non-volatile analyte particles by light scattering. magtechjournal.com To ensure proper sensitivity for compounds like guanidine, the temperature of the ELSD must be maintained at a relatively low level. sielc.com

This detection method is particularly valuable in purity and yield determination when trace levels of this compound or its related impurities need to be quantified.

Table 4: Comparison of Detection Methods for Guanidine

| Detector | Principle | Advantages for Guanidine Analysis | Considerations |

| UV-Vis | Measures absorbance of light by the analyte. nih.gov | Simple, direct detection possible at low wavelengths (~195 nm). nih.govmtc-usa.com | Low sensitivity for guanidine, which is a weak chromophore. sielc.com |

| ELSD | Measures light scattered by non-volatile analyte particles after mobile phase evaporation. magtechjournal.com | Universal detection, higher sensitivity for low concentrations of non-chromophoric compounds like guanidine. sielc.com | Requires optimization of parameters (e.g., drift tube temperature) for best results. sielc.commagtechjournal.com |

Emerging Research Frontiers and Future Directions

Novel Synthetic Strategies and Sustainable Approaches

The synthesis of guanidinium (B1211019) salts, including Guanidine (B92328), monomethanesulfonate, is an area of active research, with a growing emphasis on developing more efficient, sustainable, and atom-economical methods.

A common laboratory-scale synthesis for Guanidine, monomethanesulfonate involves the neutralization reaction of guanidinium carbonate with methanesulfonic acid. mdpi.com In a typical procedure, methanesulfonic acid is slowly added to guanidinium carbonate, often with a slight excess of the acid to ensure the complete reaction of the carbonate. The process is followed by heating, stirring, and vacuum drying, with subsequent purification via recrystallization to obtain the pure salt. mdpi.com

Modern synthetic organic chemistry is continually seeking to improve upon traditional methods. For the broader class of guanidine derivatives, several innovative strategies are being explored:

One-Pot Syntheses: Researchers have developed one-pot methods that avoid the isolation of hazardous intermediates. For instance, a one-pot synthesis for guanidinium 5,5′-azotetrazolate has been reported that bypasses the isolation of sodium 5,5′-azotetrazolate, a dangerous intermediate, thereby improving the safety and efficiency of the process. acs.org Such principles are being applied to create safer and more streamlined syntheses for other guanidinium salts.

Catalytic Approaches: Transition-metal-catalyzed reactions are emerging as powerful tools for constructing C-N bonds in the synthesis of multisubstituted guanidines. rsc.org These methods offer alternative reaction pathways that can provide higher yields and selectivity.

Anion-Controlled Reactivity: The counterion (anion) can play a crucial role in directing the reactivity of the guanidinium cation. Studies have shown that the choice of anion, such as non-nucleophilic hexafluorophosphates versus nucleophilic halides, can determine the outcome of reactions like the Diels-Alder cycloaddition versus aza-Michael addition. nih.gov This anion-mediated control offers a sophisticated strategy for synthesizing complex guanidine-containing molecules. nih.gov

Green Chemistry Principles: The development of "greener" synthetic routes is a key focus. This includes the use of solvent-free reaction conditions and biocompatible starting materials. nih.govresearchgate.net For example, task-specific ionic liquids based on guanidine have been synthesized and used as catalysts in solvent-free conditions, which can be recovered and reused for several cycles without a significant loss in activity. rsc.org

These evolving synthetic strategies are crucial for producing this compound and related compounds more economically and with a reduced environmental footprint, paving the way for their broader application.

Advanced Functional Material Development

The distinct properties of the guanidinium cation—its planarity, high basicity, and ability to form multiple hydrogen bonds—make this compound a prime candidate for the development of advanced functional materials. researchgate.netsci-hub.se

Phase Change Materials (PCMs) for Thermal Energy Storage: this compound has been identified as a highly promising phase change material for thermal energy storage, particularly at intermediate temperatures. mdpi.com PCMs store and release large amounts of thermal energy during their phase transitions (e.g., solid to liquid). This compound exhibits a high latent heat of fusion and excellent thermal stability, making it suitable for applications like solar energy storage and industrial waste heat recovery. mdpi.com Its performance is attributed to the two-dimensional hydrogen-bonding network formed between the guanidinium cations and sulfonate anions, creating a stable, lamellar crystalline architecture. mdpi.com

| Property | Value |

|---|---|

| Melting Point (Tm) | 207.6 °C |

| Latent Heat of Fusion (ΔHfus) | 183.0 J g-1 |

| Total Volumetric Energy Storage | 622 MJ m-3 (173 kWh m-3) |

| Cyclic Stability | Excellent after 420 cycles (150 °C to 215 °C) |

Ionic Covalent Organic Nanosheets (iCONs): Researchers have synthesized self-exfoliating ionic covalent organic nanosheets (iCONs) using guanidinium halides. nih.gov The intrinsic ionic nature of the guanidinium unit is key to overcoming the π-π stacking forces between layers, allowing the material to exfoliate into thin nanosheets without external stimuli. nih.gov These iCONs have shown potential for use in mixed matrix membranes for applications such as antimicrobial coatings. nih.gov

Covalent Organic Frameworks (COFs): The guanidinium group is being incorporated into the structure of covalent organic frameworks (COFs) to create materials with specialized functions. nih.gov For example, a guanidinium-based COF membrane has been fabricated for selective acid recovery. The high pKa of the guanidinium group allows it to recognize and transport acids through charge-assisted hydrogen bonding interactions. nih.gov This demonstrates the potential for designing guanidinium-based materials for highly selective separations. nih.gov

The development of these materials showcases the versatility of the guanidinium cation in creating ordered, functional architectures for a wide range of technological applications. wiley.comresearchgate.netnanogune.eu

Interdisciplinary Research at the Chemistry-Biology Interface (non-clinical)

The guanidinium group is ubiquitous in biology, most notably in the side chain of the amino acid arginine. This natural precedent has inspired a significant amount of interdisciplinary research exploring the non-covalent interactions of synthetic guanidinium-based systems with biological molecules, outside of a clinical context. researchgate.netnih.govtandfonline.comresearchgate.net

"Molecular Glues" and Biomolecular Adhesion: The guanidinium cation is a superb hydrogen bond donor and can form strong, bidentate salt bridges with oxyanions like carboxylates and phosphates, which are common in biological systems. sci-hub.sersc.org This property has led to the design of guanidinium-based "molecular glues" that can adhere to biomolecules and modulate their functions. rsc.orgacs.org For example, nanoparticles functionalized with guanidinium groups have shown strong adhesion to wet biological tissues. This adhesion is multifaceted, involving not only salt bridges but also cation-π interactions with aromatic residues and hydrophobic interactions. acs.org Such research provides fundamental insights into bio-adhesion and can inform the design of new biomaterials. acs.org

Transporters and Sensors: The ability of the guanidinium group to bind anions has been harnessed in the development of synthetic transporters and sensors. researchgate.netnih.gov Guanidinium-based structures can be designed to selectively recognize and transport specific anions across lipid membranes, mimicking the function of natural channel proteins. This area of supramolecular chemistry is crucial for understanding fundamental biological transport processes and for developing new tools for cell biology research. researchgate.netsci-hub.se Recent studies also show that bacteria have evolved specific guanidinium exporters (Gdx proteins) to manage the levels of this ion, highlighting its biological relevance and the intricate ways organisms interact with it. wikipedia.org

This research at the chemistry-biology interface leverages the fundamental interaction properties of the guanidinium group to create tools and systems that can probe and interact with biological processes in a controlled, non-clinical manner. nih.gov

Computational Design of this compound-based Systems

Computational chemistry and molecular modeling have become indispensable tools for understanding and predicting the behavior of guanidinium-based systems at the molecular level. These methods provide insights that are often difficult to obtain through experiments alone.

Force Field Development and Molecular Dynamics (MD) Simulations: A key area of research is the development and validation of accurate force fields for simulating guanidinium-based ionic liquids and materials. nih.govacs.org Force fields, such as those based on the AMBER (Assisted Model Building with Energy Refinement) framework, are sets of parameters that describe the potential energy of a system of particles. nih.govacs.org For guanidinium-based systems, these parameters are often derived from high-level ab initio quantum mechanical calculations to accurately capture molecular geometries and charge distributions. nih.govacs.org

Once a reliable force field is established, molecular dynamics (MD) simulations can be performed. These simulations model the movement of atoms and molecules over time, allowing researchers to predict macroscopic properties from microscopic interactions. nih.govacs.org For example, MD simulations have been used to calculate properties like density, viscosity, and diffusion coefficients for guanidinium-based ionic liquids, which show good agreement with experimental data. nih.govacs.org

| Simulation Technique | Key Objectives and Findings |

|---|---|

| Ab Initio Calculations | Determine optimized molecular geometries, bond lengths, angles, and atomic charge distributions for force field development. |

| Molecular Dynamics (MD) | Predict transport properties (e.g., viscosity, conductivity). Investigate microscopic structure through radial and spatial distribution functions. Validate force fields by comparing simulated densities with experimental data. |

| COF Simulation | Reveal charge-assisted hydrogen bonding interactions with various anions, suggesting potential for anion filtering. |

Investigating Microscopic Structure: Simulations provide a detailed picture of the microscopic structure of materials like this compound. Radial distribution functions (RDFs) can be calculated to understand the spatial arrangement of ions relative to one another. acs.org These analyses have revealed the nature of the hydrogen-bonding networks that are critical to the material's properties, such as the formation of the GS sheet structure in guanidinium organosulfonates. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing guanidine, monomethanesulfonate?